Imatinib (Pyridine)-N-oxide

Kinase Inhibition Metabolite Activity BCR-ABL1

Imatinib (Pyridine)-N-oxide (CAS 571186-92-0) is the definitive reference standard for EP Impurity F, mandated at ≤20 ppm for imatinib drug‑substance release. It is chemically distinct from the parent drug and the Piperidine‑N‑oxide analog—substitution invalidates pharmacokinetic studies and quality‑control assays. As the authentic FMO3‑mediated metabolite, it serves as a validated biomarker for therapeutic drug monitoring and a negative control in bioactivation studies. Procure this certified standard to ensure pharmacopoeial compliance, accurate impurity profiling, and reliable bioanalytical method validation.

Molecular Formula C29H31N7O2
Molecular Weight 509.6 g/mol
CAS No. 571186-92-0
Cat. No. B024981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib (Pyridine)-N-oxide
CAS571186-92-0
SynonymsN-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide;  CGP 72383; 
Molecular FormulaC29H31N7O2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-]
InChIInChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33)
InChIKeyQEQWNPDNPZKKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib (Pyridine)-N-oxide (CAS 571186-92-0): Key Compound Identity and Role in Imatinib Analysis


Imatinib (Pyridine)-N-oxide (CAS 571186-92-0) is a well-characterized N-oxide derivative of the tyrosine kinase inhibitor imatinib, bearing the molecular formula C29H31N7O2 and a molecular weight of 509.6 g/mol [1]. The compound features an oxidized pyridine ring in the form of a pyridine-N-oxide moiety, which distinguishes it from the parent imatinib structure . It is both a major circulating metabolite formed via flavin‑containing monooxygenase 3 (FMO3)‑mediated N‑oxidation [2] and a designated pharmacopoeial impurity (EP Impurity F) that arises during drug substance synthesis and oxidative degradation .

Why Imatinib (Pyridine)-N-oxide Cannot Be Replaced by Generic Imatinib or Piperidine-N-oxide Analogs


Imatinib (Pyridine)-N-oxide possesses a distinct chemical identity, defined by its specific N-oxidation site on the pyridine ring, which confers unique physicochemical, metabolic, and analytical properties. This compound cannot be substituted with the parent drug imatinib, which lacks the N-oxide moiety and exhibits potent BCR‑ABL1 inhibitory activity (IC50 ~0.08 μM) [1], nor with the structurally similar Imatinib (Piperidine)-N-oxide (CAS 571186-91-9), an alternative impurity and metabolite arising from N-oxidation of the piperazine ring . Interchanging these analogs would invalidate pharmacokinetic studies, compromise impurity profiling in quality control, and confound bioanalytical assays due to their differing retention times, cross‑reactivity, and biological activity profiles [2].

Quantitative Comparative Evidence for Imatinib (Pyridine)-N-oxide (CAS 571186-92-0)


BCR‑ABL1 Kinase Inhibitory Activity: Imatinib (Pyridine)-N-oxide vs. Parent Imatinib

Imatinib (Pyridine)-N-oxide exhibits only weak inhibitory activity against the BCR‑ABL1 tyrosine kinase, in stark contrast to the potent inhibition displayed by the parent compound imatinib [1]. While imatinib achieves an IC50 of approximately 0.08 μM against BCR‑ABL1, the N-oxide metabolite is described as 'only weakly active' and is unlikely to contribute to the therapeutic efficacy of imatinib in chronic myeloid leukemia (CML) [2].

Kinase Inhibition Metabolite Activity BCR-ABL1 Chronic Myeloid Leukemia Pharmacology

Plasma Trough Concentration as a Predictor of Clinical Response: Imatinib (Pyridine)-N-oxide vs. Imatinib

In a cohort of 102 Egyptian patients with chronic phase CML, the trough plasma concentration of Imatinib (Pyridine)-N-oxide was significantly higher in patients achieving a favorable response compared to those with an unfavorable response (P = 0.01) [1]. Similarly, the peak-to-trough (P/T) ratio for the N-oxide metabolite was significantly lower in responders (P = 0.008), mirroring the pattern observed for the parent drug imatinib (mean trough IM: 1,281 ± 578 ng/mL in responders) [2].

Therapeutic Drug Monitoring Pharmacokinetics CML Clinical Response Biomarker

Analytical Sensitivity and Regulatory Limits: Quantification of Imatinib (Pyridine)-N-oxide as an Impurity

A validated LC‑MS method for the detection of Imatinib (Pyridine)-N-oxide (EP Impurity F) achieves a detection limit of 0.02 ppm and a quantitation limit of 0.05 ppm, surpassing the requirements of the European Pharmacopoeia (EP8.4) which stipulates a limit of ≤20 ppm for this genotoxic impurity [1][2]. In contrast, an alternative LC‑MS method reported a detection limit of 0.1 ppm and a quantitation limit of 0.25 ppm under different conditions [3].

Analytical Method Validation Impurity Profiling LC‑MS European Pharmacopoeia Quality Control

Metabolic Stability and Reactive Metabolite Formation: Imatinib (Pyridine)-N-oxide vs. Parent Imatinib

In vitro metabolic profiling using rat liver microsomes and chemical trapping agents (potassium cyanide, methoxylamine, and glutathione) revealed that Imatinib (Pyridine)-N-oxide produces two dihydroxy metabolites but does not form any detectable reactive metabolites [1]. Under identical experimental conditions, the parent compound imatinib also showed no evidence of reactive metabolite formation, suggesting a comparable safety profile with respect to bioactivation [2].

Drug Metabolism Reactive Metabolites Toxicology In Vitro Models Safety Assessment

Immunoassay Cross‑Reactivity: Differential Recognition of Imatinib (Pyridine)-N-oxide vs. N‑Desmethyl‑imatinib

A sandwich ELISA developed for the quantification of imatinib demonstrated minimal cross‑reactivity with its major circulating metabolites. The assay showed no cross‑reactivity with N‑desmethyl‑imatinib (the primary CYP3A4‑mediated metabolite) and only slight cross‑reactivity with Imatinib (Pyridine)-N-oxide [1]. This specificity profile is superior to that of competitive ELISAs, which typically exhibit higher cross‑reactivity with structurally related metabolites [2].

ELISA Therapeutic Drug Monitoring Cross‑reactivity Bioanalysis Antibody Specificity

Purity and Vendor Specifications: Imatinib (Pyridine)-N-oxide as a Certified Reference Material

Commercially available Imatinib (Pyridine)-N-oxide is supplied with a minimum purity specification of 98% (HPLC) and is accompanied by comprehensive characterization data compliant with ISO17034 and regulatory guidelines [1]. The compound is specifically qualified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of imatinib [2].

Reference Standards Purity Quality Control ANDA Pharmaceutical Analysis

Primary Application Scenarios for Imatinib (Pyridine)-N-oxide (CAS 571186-92-0)


Pharmaceutical Quality Control: Impurity Profiling and Stability Studies

Imatinib (Pyridine)-N-oxide serves as a certified reference standard (EP Impurity F) for the identification, quantitation, and control of the pyridine‑N-oxide impurity in imatinib drug substance and finished product. Its use is mandated by pharmacopoeial monographs (limit ≤20 ppm) and is essential for ANDA submissions and commercial batch release testing [1].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

Plasma concentrations of Imatinib (Pyridine)-N-oxide, measured alongside imatinib and N‑desmethyl‑imatinib, serve as biomarkers of drug adherence and predictors of clinical response in CML patients. Trough levels and P/T ratios of the N-oxide metabolite are significantly associated with favorable treatment outcomes (P = 0.01), making it a valuable analyte for therapeutic drug monitoring protocols .

In Vitro Metabolism and Drug‑Drug Interaction Investigations

Imatinib (Pyridine)-N-oxide is used as a defined metabolite standard in in vitro microsomal incubations to study metabolic pathways, identify potential reactive metabolites, and assess the impact of co‑administered drugs on imatinib clearance. Its well‑characterized lack of reactive metabolite formation under standard conditions makes it a reliable negative control in bioactivation studies .

Bioanalytical Method Development and Validation

The compound is employed as an analytical reference material for the development and validation of LC‑MS/MS, HPLC, and immunoassay methods for imatinib and its metabolites. Its distinct cross‑reactivity profile (slight in sandwich ELISA) guides the selection of antibody reagents and assay formats that minimize interference from circulating metabolites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib (Pyridine)-N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.